molecular formula C21H18FN3O B12483203 1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indole-3-carbonitrile

1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indole-3-carbonitrile

Cat. No.: B12483203
M. Wt: 347.4 g/mol
InChI Key: WSTLWJLMLQFMFN-UHFFFAOYSA-N
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Description

1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indole-3-carbonitrile is a complex organic compound that features a quinoline and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indole-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .

Scientific Research Applications

1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indole-3-carbonitrile is unique due to its specific combination of quinoline and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H18FN3O

Molecular Weight

347.4 g/mol

IUPAC Name

1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile

InChI

InChI=1S/C21H18FN3O/c1-14-6-7-15-10-17(22)8-9-19(15)25(14)21(26)13-24-12-16(11-23)18-4-2-3-5-20(18)24/h2-5,8-10,12,14H,6-7,13H2,1H3

InChI Key

WSTLWJLMLQFMFN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1C(=O)CN3C=C(C4=CC=CC=C43)C#N)C=CC(=C2)F

Origin of Product

United States

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